molecular formula C10H19N B1593366 丁炔胺 CAS No. 3735-65-7

丁炔胺

货号 B1593366
CAS 编号: 3735-65-7
分子量: 153.26 g/mol
InChI 键: PAVORIOUUILGMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butynamine is a tertiary aliphatic amine . It is a highly hindered compound known for its antihypertensive effects .


Synthesis Analysis

While specific synthesis methods for Butynamine were not found, related compounds such as n-Butylamine are produced by the reaction of ammonia and alcohols over alumina .


Molecular Structure Analysis

Butynamine is a tertiary aliphatic amine . The structure of protonated N Butylamine, a related compound, has been studied extensively . The structure of such compounds plays a crucial role in various chemical reactions and biological processes .


Chemical Reactions Analysis

Butynamine, like other simple alkyl amines, exhibits reactions typical of this class of compounds, including alkylation, acylation, and condensation with carbonyls .

科学研究应用

N-去甲基化和降压活性

丁炔胺已被研究其在大鼠肝微粒体酶中的N-去甲基化作用,产生去N-甲基丁炔胺,该化合物也表现出降压活性。这项研究突出了丁炔胺作为微粒体酶系统底物的相关性,以及在大鼠和人体内的主要代谢途径(McMahon & Easton, 1962)

抑制牛血浆胺氧化酶

丁炔胺类似物,特别是4-苯氧基-2-丁炔胺,已被研究作为牛血浆胺氧化酶(BPAO)的抑制剂。这些类似物显示出对BPAO的时间和浓度依赖性不可逆性失活,有助于我们理解酶抑制机制(Jeon, Sun, & Sayre, 2003)

竞争性抑制N-去甲基化

对2,4-二氯-6-苯基苯氧乙胺(DPEA)的研究表明其在竞争性抑制肝微粒体去甲基酶方面的有效性,影响了丁炔胺的代谢。这一发现有助于理解代谢途径中酶-底物相互作用(McMahon, 1962)

2,3-二氢-1H-吡咯合成

对3-丁炔胺衍生物的氢胺化反应,利用钯或金作为催化剂合成非芳香族2,3-二氢吡咯的研究突显了在有机合成中的新应用。这项研究为有机化学中高效和选择性合成方法提供了见解(Chung, Chan, Chang, & Hou, 2017)

植物胺氧化酶的抑制

丁炔胺类似物2-丁炔-1,4-二胺已被确认为含铜植物胺氧化酶的机制性抑制剂。对其抑制机制的研究有助于理解酶抑制和在植物生物化学中的潜在应用(Frébort et al., 2000)

药物代谢中的物种差异

SKF 525A对抑制肝微粒体中的药物代谢,包括丁炔胺的影响,揭示了显著的物种差异。这项研究对理解药物代谢和药代动力学中的物种间变异至关重要(Kato & Takayanagi, 1966)

呋[2,3-b]吡咯衍生物的多组分合成

从简单的3-丁炔胺中不对称合成呋[2,3-b]吡咯衍生物的研究展示了丁炔胺衍生物在复杂多组分和多催化合成过程中的应用,说明了这些化合物在高级合成化学中的多功能性(Cala et al., 2020)

属性

IUPAC Name

N-tert-butyl-N,2-dimethylbut-3-yn-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-10(5,6)11(7)9(2,3)4/h1H,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVORIOUUILGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)C(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863263
Record name N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butynamine

CAS RN

3735-65-7
Record name N-(1,1-Dimethylethyl)-N,2-dimethyl-3-butyn-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3735-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butynamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYNAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313QE5199Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butynamine
Reactant of Route 2
Reactant of Route 2
Butynamine
Reactant of Route 3
Reactant of Route 3
Butynamine
Reactant of Route 4
Butynamine
Reactant of Route 5
Butynamine
Reactant of Route 6
Butynamine

Q & A

Q1: What is the primary mechanism of action of Butynamine?

A1: Butynamine (3-methyl-3-[N-t-butyl-methylamino]-butyne-1) is a hypotensive amine that exerts its effect by acting as a substrate for microsomal enzymes, primarily N-demethylation. [] This metabolic pathway leads to the formation of des-N-methyl Butynamine, which also possesses hypotensive activity but with a shorter duration. []

Q2: How does the structure of Butynamine impact its metabolism?

A2: Interestingly, Butynamine, despite being a sterically hindered aliphatic amine, serves as a suitable substrate for the microsomal enzyme system responsible for N-demethylation. [] This suggests that the specific structural features of Butynamine allow it to interact with and be metabolized by these enzymes.

Q3: Are there any known inhibitors of Butynamine's metabolism?

A3: Yes, research indicates that 2,4-dichloro-6-phenylphenoxyethylamine (DPEA) acts as a potent inhibitor of liver microsomal demethylase, competitively inhibiting the N-demethylation of both Butynamine and meperidine in vitro. [] This competitive inhibition suggests that both DPEA and Butynamine compete for the same active site on the enzyme.

Q4: Does DPEA's inhibitory effect on Butynamine metabolism translate to in vivo effects?

A4: Studies in rats demonstrate that DPEA effectively blocks the N-demethylation of Butynamine-N-methyl-C14 in vivo. [] This inhibition leads to a rapid excretion of unmetabolized Butynamine in urine. []

Q5: Are there species-specific differences in the inhibition of Butynamine metabolism?

A5: Yes, research suggests that the type of inhibition observed for Butynamine metabolism varies across species. For instance, SKF 525A competitively inhibits Butynamine N-demethylation in rat liver microsomes, while exhibiting non-competitive inhibition in rabbit liver microsomes. [, ] This highlights the importance of considering species differences when investigating drug metabolism and inhibition.

Q6: What is the significance of Butynamine being a substrate for N-demethylation?

A6: The fact that N-demethylation is the primary metabolic pathway for Butynamine in both rats and humans underscores its importance in the drug's overall pharmacokinetic profile. [] This knowledge is crucial for understanding the drug's duration of action, potential drug-drug interactions, and for designing future analogs with potentially improved pharmacokinetic properties.

Q7: Has Butynamine been investigated for its potential as a scaffold in developing novel muscarinic agents?

A7: Yes, Butynamine derivatives have been explored in the development of new muscarinic agents. For example, N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides, which are omega-functionalized alkyl amides of Butynamine, have been synthesized and pharmacologically evaluated. []

Q8: What are the implications of the structure-activity relationship studies on Butynamine-derived muscarinic agents?

A8: These studies revealed that varying the chain length of the omega-aminoalkyl substituent on the Butynamine scaffold significantly influenced the binding affinity for both M3 and M4 muscarinic acetylcholine receptors. [] These findings emphasize the importance of structural modifications in modulating the activity and selectivity of Butynamine-based compounds for specific muscarinic receptor subtypes.

Q9: Have any other classes of Butynamine derivatives demonstrated inhibitory activity against specific enzymes?

A9: Research has shown that 4-aryloxy-2-butynamines, structural analogs of Butynamine, act as potent inhibitors of copper amine oxidases (CuAOs). [] Notably, these compounds exhibit differential inhibitory activities against various CuAOs, suggesting potential for the development of selective inhibitors. []

Q10: What is the mechanism of action of 4-aryloxy-2-butynamines on CuAOs?

A10: Crystallographic studies have unveiled a novel inactivation mechanism for 4-aryloxy-2-butynamines against CuAOs. [] These compounds form a covalent adduct with the enzyme's 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor via the alpha,beta-unsaturated aldehyde generated during the enzyme's catalytic cycle. [] This understanding paves the way for designing more potent and selective mechanism-based inhibitors of CuAOs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。